Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate
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Description
Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate” would depend on its specific chemical structure and the physiological environment in which it is present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual. For instance, its lipophilicity could influence its ability to cross cell membranes and reach its target .
Biological Activity
Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate, a compound belonging to the thiophene class, has garnered attention for its potential biological activities. This article delves into the various biological properties exhibited by this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3S. Its structure features a thiophene ring substituted with an amino group and an ethyl ester, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 302.39 g/mol |
CAS Number | 303141-22-2 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
1. Antimicrobial Activity
Research has shown that thiophene derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antibacterial activity .
- Biofilm Inhibition : It demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
2. Cytotoxicity and Hemolytic Activity
In vitro studies have assessed the cytotoxicity of this compound:
- Hemolytic Activity : The hemolytic percentage ranged from 3.23% to 15.22%, suggesting low toxicity compared to standard controls like Triton X-100 .
- Non-cytotoxicity : The IC50 values were greater than 60 μM, indicating that the compound is relatively safe for use in cellular environments .
3. Enzyme Inhibition
The compound has been identified as an inhibitor of key enzymes:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : With IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, it shows promise as a lead compound for developing new antimicrobial agents targeting these enzymes .
Case Studies
Several studies have highlighted the biological activity of thiophene derivatives, including this compound:
- Antimicrobial Evaluation : A study focused on various thiophene derivatives reported that those similar to our compound exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : Research indicated that the mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis through enzyme inhibition .
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGDIOCFOGBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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